4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
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Overview
Description
4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide is a chemical compound with the molecular formula C11H11ClN2O It is a benzamide derivative, characterized by the presence of a chloro group, a cyanomethyl group, and a cyclopropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, which is reacted with cyanomethylamine to form 4-chloro-N-(cyanomethyl)benzamide.
Cyclopropylation: The intermediate 4-chloro-N-(cyanomethyl)benzamide is then subjected to cyclopropylation using cyclopropylamine under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-chloro-N-(aminomethyl)-N-cyclopropylbenzamide.
Oxidation: Formation of cyclopropyl ketones and other oxidized derivatives.
Scientific Research Applications
4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(cyanomethyl)-N-methylbenzamide
- 4-chloro-N-(cyanomethyl)benzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific chemical and biological interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)12(16)15(8-7-14)11-5-6-11/h1-4,11H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCQSCYCADAYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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